Fmoc-D-赖氨酸(棕榈酰)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

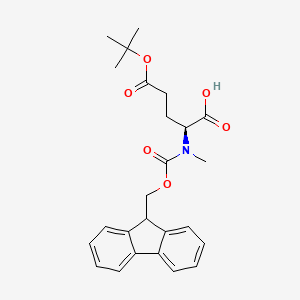

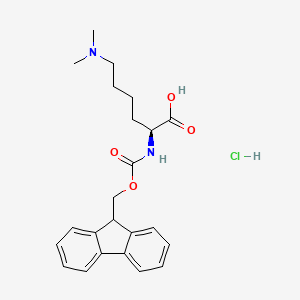

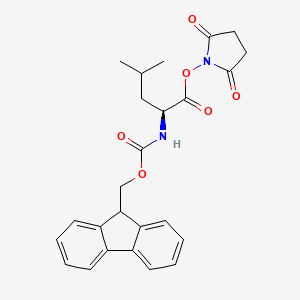

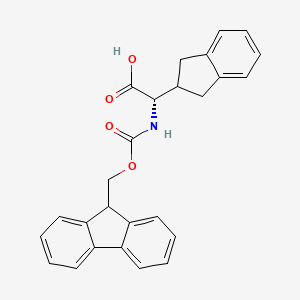

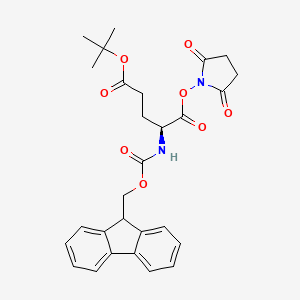

Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. The Fmoc-d-lys(palm)-oh molecule has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In

作用机制

The mechanism of action of Fmoc-d-lys(palm)-oh is not fully understood. However, studies have shown that this peptide can interact with cell membranes and can be internalized by cells. Fmoc-d-lys(palm)-oh has also been shown to have antibacterial properties, and it can disrupt bacterial cell membranes.

Biochemical and Physiological Effects:

Fmoc-d-lys(palm)-oh has been shown to have various biochemical and physiological effects. Studies have shown that this peptide can self-assemble into nanofibers, which can be used as scaffolds for tissue engineering. Fmoc-d-lys(palm)-oh has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains. Additionally, this peptide has been shown to have antioxidant properties and can scavenge free radicals.

实验室实验的优点和局限性

One of the main advantages of using Fmoc-d-lys(palm)-oh in lab experiments is its versatility. This peptide can be easily modified to incorporate various functional groups for specific applications. Additionally, Fmoc-d-lys(palm)-oh is stable in various conditions, making it suitable for use in different experimental settings. However, one of the limitations of using this peptide is its high cost, which can limit its use in large-scale experiments.

未来方向

There are several future directions for the study of Fmoc-d-lys(palm)-oh. One potential application is in the field of drug delivery, where this peptide can be used to target specific cells and tissues for the delivery of drugs. Additionally, Fmoc-d-lys(palm)-oh can be used in the development of novel biomaterials with unique properties, such as self-healing and self-assembling properties. Furthermore, the antibacterial properties of this peptide can be explored further for the development of new antibacterial agents. Finally, the antioxidant properties of Fmoc-d-lys(palm)-oh can be studied further for potential applications in the treatment of oxidative stress-related diseases.

Conclusion:

Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. Fmoc-d-lys(palm)-oh has potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. The versatility and stability of this peptide make it suitable for use in different experimental settings. Future research on this peptide can lead to the development of novel biomaterials, antibacterial agents, and potential treatments for oxidative stress-related diseases.

合成方法

Fmoc-d-lys(palm)-oh can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. In solution-phase peptide synthesis, the peptide is synthesized in a solution by coupling the amino acids together. The Fmoc-d-lys(palm)-oh molecule is synthesized by coupling Fmoc-d-lysine with palmitic acid. This process involves the protection of the amino group of lysine with Fmoc, followed by coupling with palmitic acid. The final product is deprotected to obtain Fmoc-d-lys(palm)-oh.

科学研究应用

生物医学应用

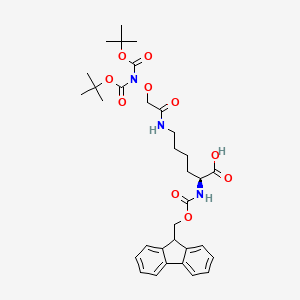

“Fmoc-D-赖氨酸(棕榈酰)-OH” 用于基于 Fmoc 衍生阳离子六肽的自支撑水凝胶的构建,用于潜在的生物医学应用 {svg_1}. 这些基于肽的水凝胶 (PHGs) 是适用于生物、生物医学和生物技术应用的生物相容性材料,例如药物递送和用于成像的诊断工具 {svg_2}.

组织工程

Fmoc 衍生的一类新型合成水凝胶形成两亲性阳离子肽,被称为 K 系列,已被提出作为生物打印应用的支架 {svg_3}. 其中,Fmoc-K3 水凝胶,它更坚硬,是组织工程的潜在材料,完全支持细胞粘附、存活和复制 {svg_4}.

肽合成

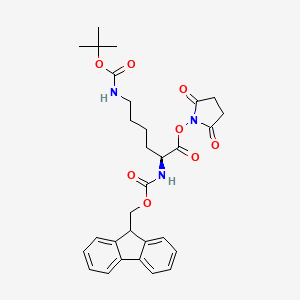

“this compound” 用于固相肽合成 (SPPS) {svg_5}. 这种策略是用于合成研究和生产目的肽的最佳方法。 从绿色化学的角度来看,SPPS 具有几个积极的特征 {svg_6}.

可持续的肽合成

为了使肽合成更具可持续性,研究人员提出了一种将 SPPS 的两个主要步骤,脱保护和偶联,合并为一个步骤的方法 {svg_7}. 这包括将哌啶或 4-甲基哌啶添加到偶联混合物中,浓度高达 20%,该混合物包含过量的 Fmoc-aa-OxymaPure(活性酯)和 Fmoc-肽树脂 {svg_8}.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCUQJUXKWZEE-UUWRZZSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。